molecular formula C8H6FN3O B045508 N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide CAS No. 117275-50-0

N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide

Cat. No.: B045508
CAS No.: 117275-50-0
M. Wt: 179.15 g/mol
InChI Key: XFOIAXAZABKLRJ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide is a chemical compound with the molecular formula C8H6FN3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and a formamide group at the 6-position makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide typically involves the following steps:

Chemical Reactions Analysis

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The formamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide can be compared with other benzimidazole derivatives, such as:

    N-(5-Chloro-1H-benzimidazol-6-yl)formamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5-Methyl-1H-benzimidazol-6-yl)formamide: Contains a methyl group instead of fluorine.

    N-(5-Nitro-1H-benzimidazol-6-yl)formamide: Contains a nitro group instead of fluorine.

The presence of the fluorine atom in N-(5-Fluoro-1H-benzimidazol-6-yl)formamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it distinct from its analogs .

Properties

CAS No.

117275-50-0

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

N-(6-fluoro-1H-benzimidazol-5-yl)formamide

InChI

InChI=1S/C8H6FN3O/c9-5-1-7-8(11-3-10-7)2-6(5)12-4-13/h1-4H,(H,10,11)(H,12,13)

InChI Key

XFOIAXAZABKLRJ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)NC=O)N=CN2

Canonical SMILES

C1=C2C(=CC(=C1F)NC=O)N=CN2

Synonyms

Formamide, N-(6-fluoro-1H-benzimidazol-5-yl)- (9CI)

Origin of Product

United States

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